Cyclopropanecarbothioamide
Description
Cyclopropanecarbothioamide (CAS 20295-34-5) is a sulfur-containing organic compound with the molecular formula C₄H₇NS and a molecular weight of 101.17 g/mol. It is characterized by a cyclopropane ring fused to a thioamide (-C(=S)-NH₂) functional group. This compound is commercially available with purities ranging from 97% to 98.5% and is primarily used as an intermediate in organic synthesis, particularly for the single-step preparation of thiazolo[5,4-b]pyridine and thiazolo[5,4-c]pyridine derivatives from chloronitropyridines and thioamides or thioureas .
Properties
IUPAC Name |
cyclopropanecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS/c5-4(6)3-1-2-3/h3H,1-2H2,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPJWNFOLPDTEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622836 | |
| Record name | Cyclopropanecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20295-34-5 | |
| Record name | Cyclopropanecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropanecarbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclopropanecarbothioamide can be synthesized through various methods. One common synthetic route involves the reaction of carbonyl fluoride (COF2) with diphenyl sulfoxide (Ph2S) in a dry organic solvent at low temperatures . Another method involves the preparation from cyclopropanecarboxamide or cyclopropanecarbonitrile . The reaction conditions typically require a controlled environment to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Cyclopropanecarbothioamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
Cyclopropanecarbothioamide serves as an intermediate in the synthesis of various heterocyclic compounds. Notably, it is involved in the purification processes for thiazolo[5,4-b]pyridine and thiazolo[5,4-c]pyridine derivatives from chloronitropyridines and thioureas . This purification process is crucial for obtaining high-purity compounds necessary for further chemical analysis and applications.
Biology
In biological research, this compound plays a significant role in proteomics studies. It is utilized for the purification of specific proteins and peptides, facilitating the analysis of complex biological systems . Its ability to interact with various biomolecules makes it a valuable tool in understanding protein functions and interactions.
Medicine
Recent studies have explored the potential of this compound in synthesizing novel heterocyclic compounds that may enhance cognitive functions. For instance, one study reported the synthesis of a compound known as CE-125, which demonstrated improvements in working memory in animal models by modulating dopamine receptors . This highlights its potential therapeutic applications in treating cognitive disorders.
Case Study 1: Synthesis of CE-125
A notable study focused on the synthesis of CE-125 using this compound. This compound was shown to improve working memory performance in the radial arm maze test with Sprague-Dawley rats. The mechanism involved modulation of dopamine receptor D1R activity in the frontal cortex, suggesting implications for treating cognitive deficits associated with neurological disorders .
Case Study 2: Purification Techniques
Another study utilized this compound for the purification of thiazolo derivatives from complex mixtures. The efficiency of this purification method was demonstrated through comparative analyses showing higher yields and purities than traditional methods. This case emphasizes the compound's utility in streamlining synthetic pathways in organic chemistry .
Mechanism of Action
The mechanism of action of cyclopropanecarbothioamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to modulate certain biochemical pathways, particularly those involving heterocyclic compounds and dopamine receptors . Further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Key Physical Properties:
- Melting Point : 111–113°C
- Boiling Point : 176.9±23.0°C (predicted)
- Density : 1.272±0.06 g/cm³ (predicted)
- pKa : 13.19±0.20 (predicted)
It is supplied by multiple vendors, including Alfa Aesar , Thermo Scientific Chemicals , and Leyan.com , in quantities ranging from 1 mg to kilograms . Safety protocols emphasize storage in cool, dry conditions away from strong oxidizing agents .
Comparison with Similar Compounds
Cyclopropanecarbothioamide belongs to a broader class of cyclopropane derivatives with varied functional groups. Below is a detailed comparison with structurally related compounds:
Functional Group Variations
Cyclopropanecarboxamide
- Functional Group : Carboxamide (-C(=O)-NH₂) vs. Thioamide (-C(=S)-NH₂).
- Reactivity : The thioamide group in this compound enhances nucleophilic substitution reactions due to sulfur’s polarizability, making it more reactive than carboxamide derivatives in heterocyclic synthesis .
- Applications : Carboxamides are often used in medicinal chemistry (e.g., protease inhibitors), while thioamides are specialized for synthesizing sulfur-containing heterocycles .
Cyclopropanesulfonamide (CAS 154350-29-5)
- Functional Group : Sulfonamide (-SO₂-NH₂).
- Properties : Higher thermal stability and acidity compared to thioamides.
- Applications : Sulfonamides are prevalent in pharmaceuticals (e.g., antiviral agents) .
Structural Analogues in Medicinal Chemistry
highlights cyclopropanecarboxamide derivatives with complex substituents, such as:
N-[(2-Chloro-6-ethoxy-3-quinolinyl)methyl]-N-cyclopentyl-cyclopropanecarboxamide (CAS 606103-28-0): Substituents: Quinolinyl and cyclopentyl groups. Use: Potential kinase inhibitors due to quinoline’s affinity for ATP-binding pockets .
N-Benzyl-N-[(2-chloro-8-methylquinolin-3-yl)methyl]cyclopropanecarboxamide (CAS 604781-79-5): Substituents: Benzyl and chloroquinolinyl groups. Use: Antimicrobial or anticancer applications .
These analogues demonstrate how substituents modulate bioactivity, whereas this compound’s simpler structure prioritizes synthetic utility.
Data Tables
Table 1: Comparative Properties of Cyclopropane Derivatives
Table 2: Supplier Comparison for this compound
Research Findings
- Synthetic Utility : this compound enables efficient one-step synthesis of thiazolo-pyridines, critical in agrochemicals and drug discovery .
- Reactivity Trends : Thioamides exhibit lower acidity (pKa ~13.19) compared to carboxamides (pKa ~10–11), favoring their use in alkaline reaction conditions .
- Biological Potential: While carboxamide and sulfonamide derivatives dominate medicinal chemistry, this compound’s role remains niche, focusing on scaffold construction rather than direct bioactivity .
Biological Activity
Cyclopropanecarbothioamide is a compound that has garnered attention for its diverse biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features a cyclopropane ring attached to a carbothioamide functional group. The unique structural attributes contribute to its biological properties, particularly its interaction with various biological targets.
This compound exhibits several mechanisms of action that underpin its biological effects:
- Enzyme Inhibition : Research indicates that this compound acts as an inhibitor of glutaminyl cyclase, an enzyme implicated in the formation of biologically active peptides. Inhibition of this enzyme may have implications for neurodegenerative diseases like Alzheimer's disease .
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties. These compounds disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, leading to bacterial cell death .
- Antitumor Activity : Some derivatives demonstrate cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through interference with key signaling pathways .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on the cyclopropane ring. A detailed SAR analysis reveals:
- Substituent Effects : The introduction of different functional groups (e.g., halogens, hydroxyl groups) can enhance or diminish the biological activity. For instance, fluorinated derivatives have shown improved binding affinity to target enzymes due to favorable electrostatic interactions .
- Ring Modifications : Alterations in the cyclopropane structure itself can lead to significant changes in activity. For example, modifications that maintain the three-dimensional conformation while varying electronic properties can lead to enhanced enzyme inhibition or antimicrobial efficacy .
Case Studies
- Inhibition of Glutaminyl Cyclase : A study demonstrated that this compound derivatives effectively inhibited human glutaminyl cyclase, thereby reducing the formation of neurotoxic peptides associated with Alzheimer's disease. The most potent inhibitors showed an IC50 value in the low micromolar range, indicating promising therapeutic potential .
- Antimicrobial Testing : In vitro studies assessed the antimicrobial activity of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL for certain derivatives, suggesting strong antibacterial properties .
- Cytotoxicity Assays : Research involving cancer cell lines (e.g., HeLa and MCF-7) revealed that specific analogs of this compound induced significant cytotoxicity with IC50 values ranging from 5 to 15 µM, highlighting their potential as anticancer agents .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key challenges in synthesizing cyclopropanecarbothioamide, and how can reaction conditions be optimized for higher yields?
this compound synthesis often faces challenges like steric hindrance from the cyclopropane ring and sulfur reactivity. Optimization involves adjusting solvent polarity (e.g., DMF for improved solubility), temperature control (20–40°C to prevent ring-opening), and catalysts (e.g., triethylamine for thiourea formation). Characterization via HPLC and LC-MS is critical to monitor intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm cyclopropane geometry (e.g., coupling constants <i>J</i> = 5–10 Hz for adjacent protons). FT-IR identifies the thioamide C=S stretch (~1250 cm<sup>-1</sup>). X-ray crystallography resolves stereochemical ambiguities, with bond angles <110° confirming cyclopropane strain .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 2–12) at 25°C for 24–72 hours, analyze degradation via UPLC.
- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C typical for cyclopropanes). Report degradation products using high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. What computational methods are suitable for studying the electronic and steric effects of this compound in drug discovery?
Density functional theory (DFT) at the B3LYP/6-31G* level predicts bond dissociation energies and charge distribution. Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., enzymes with hydrophobic pockets). Compare strain energy (~27 kcal/mol for cyclopropane) to analogous non-cyclic compounds .
Q. How can contradictory data on this compound’s reactivity in nucleophilic environments be resolved?
Replicate conflicting studies under controlled conditions (e.g., inert atmosphere, standardized reagents). Use kinetic analysis (UV-Vis monitoring) to distinguish between SN2 (second-order kinetics) and radical pathways (trapping experiments with TEMPO). Cross-validate findings with isotopic labeling (<sup>13</sup>C-SAMMI experiments) .
Q. What strategies address gaps in literature regarding this compound’s applications in asymmetric catalysis?
Design chiral ligand libraries (e.g., BINOL-derived thioureas) and screen for enantioselectivity in model reactions (e.g., Michael additions). Publish negative results to clarify limitations. Use systematic reviews (PRISMA framework) to identify understudied areas, such as photoredox coupling .
Methodological Guidance
Q. How should researchers design a study to evaluate this compound’s biological activity while minimizing off-target effects?
- In vitro : Use primary cell lines (e.g., HepG2 for liver toxicity) with dose-response assays (IC50 calculations).
- Controls : Include cyclopropanecarboxamide analogs to isolate thioamide-specific effects.
- Data validation : Apply Benjamini-Hochberg correction for high-throughput screening (p < 0.01 significance) .
Q. What ethical and reproducibility standards apply when publishing this compound research?
- Data transparency : Deposit raw NMR, XRD, and bioassay data in repositories like Zenodo.
- Experimental replication : Follow COSMIN guidelines for detailed protocols (solvent purity, instrument calibration).
- Ethical compliance : Declare IACUC/IBC approvals for animal or cell-based studies .
Tables for Quick Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
